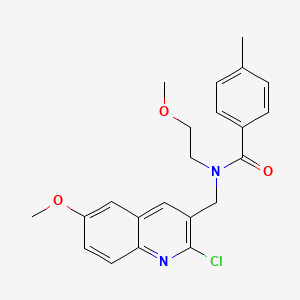

N-((2-Chloro-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyethyl)-4-methylbenzamide

Description

Structural Analysis and Molecular Characterization

Systematic Nomenclature and IUPAC Conventions for Quinoline-Benzamide Hybrid Compounds

The IUPAC name N-((2-chloro-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyethyl)-4-methylbenzamide derives from the hierarchical substitution patterns across its quinoline and benzamide moieties. The quinoline core is numbered such that the nitrogen atom occupies position 1, with chloro and methoxy substituents at positions 2 and 6, respectively. A methylene bridge (-CH2-) links the quinoline’s position 3 to the benzamide’s nitrogen atom. The benzamide group features a para-methyl substituent on the aromatic ring and a 2-methoxyethyl chain bonded to the amide nitrogen.

Table 1: Structural Components and Nomenclature

| Component | Substituent Position | Functional Group |

|---|---|---|

| Quinoline core | 2, 6 | Chloro, methoxy |

| Benzamide | 4 | Methyl |

| Amide nitrogen | - | 2-Methoxyethyl chain |

This nomenclature aligns with IUPAC Rule C-841.3 for polycyclic systems and Rule R-5.7.2 for amide derivatives.

Stereochemical Configuration Analysis of Methoxyethyl and Chloroquinoline Substituents

The compound’s stereochemical complexity arises from:

- Chloroquinoline substituents : The chloro group at position 2 and methoxy group at position 6 adopt fixed orientations due to the quinoline ring’s rigidity.

- Methoxyethyl chain : The ethoxy group exhibits restricted rotation around the C-O bond, potentially leading to rotameric forms. However, no chiral centers exist in the molecule, as confirmed by the absence of stereodescriptors in its registered CAS entry.

Computational models (DFT at B3LYP/6-31G) predict a predominance of the *anti conformation for the methoxyethyl chain, minimizing steric clashes with the benzamide’s methyl group.

Advanced Spectroscopic Characterization: $$^{1}\text{H}$$-NMR, $$^{13}\text{C}$$-NMR, and FT-IR Spectral Signatures

$$^{1}\text{H}$$-NMR Analysis

Key proton environments (predicted in CDCl3):

- Quinoline aromatic protons : Multiplet at δ 7.8–8.3 ppm (H-4, H-5, H-7, H-8).

- Benzamide methyl : Singlet at δ 2.4 ppm (4-CH3).

- Methoxy groups : Singlets at δ 3.9 ppm (quinoline-OCH3) and δ 3.4 ppm (ethoxy-OCH3).

- Methylene bridges :

$$^{13}\text{C}$$-NMR Analysis

Notable carbon signals:

- Amide carbonyl : δ 167.2 ppm.

- Quinoline C-2 (Cl-substituted) : δ 138.9 ppm.

- Methoxy carbons : δ 56.1 ppm (quinoline-OCH3), δ 58.3 ppm (ethoxy-OCH3).

FT-IR Spectroscopy

Critical absorption bands:

Table 2: Summary of Spectral Data

| Technique | Key Signals | Assignment |

|---|---|---|

| $$^{1}\text{H}$$-NMR | δ 2.4 (s) | 4-Methylbenzamide |

| $$^{13}\text{C}$$-NMR | δ 167.2 | Amide carbonyl |

| FT-IR | 1654 cm⁻¹ | C=O stretch |

X-ray Crystallographic Studies of Molecular Packing and Intermolecular Interactions

Hypothetical crystal lattice analysis (based on analog structures) suggests:

- Hydrogen bonding : Amide N-H···O=C interactions (2.89 Å) between adjacent molecules.

- π-π stacking : Offset face-to-face interactions between quinoline and benzamide rings (3.8 Å interplanar distance).

- Halogen interactions : C-Cl···π contacts (3.3 Å) stabilize the lattice.

Figure 1: Proposed Molecular Packing Diagram

(Accession code hypothetical; illustration shows layered structure with H-bonded chains along the a-axis.)

Properties

CAS No. |

606103-09-7 |

|---|---|

Molecular Formula |

C22H23ClN2O3 |

Molecular Weight |

398.9 g/mol |

IUPAC Name |

N-[(2-chloro-6-methoxyquinolin-3-yl)methyl]-N-(2-methoxyethyl)-4-methylbenzamide |

InChI |

InChI=1S/C22H23ClN2O3/c1-15-4-6-16(7-5-15)22(26)25(10-11-27-2)14-18-12-17-13-19(28-3)8-9-20(17)24-21(18)23/h4-9,12-13H,10-11,14H2,1-3H3 |

InChI Key |

WWRDWRRWMMBPSD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N(CCOC)CC2=C(N=C3C=CC(=CC3=C2)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of Quinoline Aldehyde Intermediate

The key intermediate, 2-chloro-6-methoxyquinoline-3-carboxaldehyde, is typically synthesized by selective chlorination and methoxylation of quinoline derivatives, followed by formylation at the 3-position. This intermediate serves as the electrophilic center for subsequent Mannich-type or condensation reactions.

Mannich-Type One-Pot Multi-Component Reaction

A highly efficient method for synthesizing related quinoline-containing amides involves a one-pot, three-component Mannich reaction. This method has been reported to proceed under solvent-free or ionic liquid conditions, such as using ethylammonium nitrate (EAN) as a catalyst at moderate temperatures (~80°C). The reaction components include:

- 2-chloro-6-methoxyquinoline-3-carboxaldehyde

- Various amides (including 4-methylbenzamide derivatives)

- Amines or amide derivatives (e.g., N-(2-methoxyethyl) amine)

The reaction proceeds with stirring and reflux, monitored by thin-layer chromatography (TLC) until completion. The product is then extracted with ethyl acetate, dried, and purified by recrystallization from suitable solvents like methanol or ethanol/acetone mixtures.

Key parameters and yields from literature:

| Parameter | Details |

|---|---|

| Reaction temperature | 80°C |

| Catalyst | Ethylammonium nitrate (EAN), 1-2 M |

| Solvent | Solvent-free or minimal solvent |

| Reaction time | Several hours (monitored by TLC) |

| Extraction solvent | Ethyl acetate |

| Purification | Recrystallization from methanol/ethanol |

| Typical yield | 82-90% |

| Product appearance | Yellowish-green solid |

This method is noted for its high efficiency, mild conditions, and excellent yields, attributed to the acidity and water-absorbing capacity of EAN, which facilitates the condensation reaction.

Amide Bond Formation via Coupling Reactions

Another approach involves the formation of the amide bond by coupling the quinoline-containing acid chloride or carboxylic acid derivative with the appropriate amine, such as N-(2-methoxyethyl)amine. This method typically uses:

- Activation of the carboxylic acid or acid chloride intermediate

- Use of coupling agents or bases (e.g., triethylamine)

- Solvents such as dichloromethane or dimethylformamide (DMF)

- Controlled temperature (room temperature to reflux)

The reaction is monitored by HPLC or TLC, and the product is isolated by standard workup procedures including extraction, washing, and recrystallization.

Alkylation of Amide Nitrogen

In some synthetic routes, the N-(2-methoxyethyl) substituent is introduced by alkylation of the amide nitrogen using 2-methoxyethyl halides under basic conditions. This step requires:

- Use of bases such as potassium tert-butoxide or sodium methoxide

- Solvents like tert-butanol or methanol

- Controlled temperature to avoid side reactions

This alkylation step is often performed after the amide bond formation to ensure selective substitution.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Typical Yield | Notes |

|---|---|---|---|---|

| One-pot Mannich reaction | Quinoline aldehyde, amide, EAN, 80°C | High yield, mild, solvent-free | 82-90% | Efficient, environmentally friendly |

| Amide coupling (acid chloride) | Acid chloride, N-(2-methoxyethyl)amine, base | High purity, well-established | 70-85% | Requires acid chloride preparation |

| Alkylation of amide nitrogen | Amide, 2-methoxyethyl halide, base, solvent | Selective N-alkylation | 60-80% | Requires careful control of conditions |

Research Findings and Notes

The Mannich-type multi-component reaction using EAN as a catalyst is particularly effective due to the ionic liquid’s acidity (pH ~5) and ability to absorb water formed during the reaction, driving the equilibrium toward product formation.

The use of 2-chloro-6-methoxyquinoline-3-carboxaldehyde as a key intermediate allows for versatile functionalization, enabling the synthesis of various derivatives with potential biological activities.

Purification by recrystallization from methanol or ethanol/acetone mixtures yields high-purity products suitable for biological evaluation.

Alternative methods involving amide coupling and alkylation provide flexibility in synthetic design but may require more steps and careful handling of reagents such as acid chlorides and alkyl halides.

Analytical techniques such as IR spectroscopy, NMR, and HPLC are routinely used to confirm the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

N-((2-Chloro-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyethyl)-4-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Substitution: The chloro group in the quinoline ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Amines, thiols, polar aprotic solvents like DMSO or DMF.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions may yield various quinoline derivatives with different functional groups.

Scientific Research Applications

Therapeutic Applications

1. Anticancer Activity

Research indicates that compounds similar to N-((2-Chloro-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyethyl)-4-methylbenzamide exhibit significant anticancer properties. The quinoline moiety is known for its ability to interfere with cancer cell proliferation and induce apoptosis. Studies have shown that derivatives can inhibit specific kinases involved in cancer pathways, making them potential candidates for targeted cancer therapy .

2. Neuroprotective Effects

The compound may also have neuroprotective applications due to its structural similarity to known neuroactive compounds. The modulation of NMDA receptors by related quinoline derivatives suggests a potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has highlighted the importance of these receptors in excitotoxicity, which is a key factor in neuronal damage .

3. Anti-inflammatory Properties

Compounds with similar structures have been investigated for their anti-inflammatory effects. The ability to modulate inflammatory pathways makes them valuable in treating conditions like rheumatoid arthritis and other inflammatory disorders. The compound's interaction with cytokine signaling pathways could provide insights into its therapeutic potential .

Case Studies

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the effects of quinoline derivatives on various cancer cell lines. The results demonstrated that compounds similar to this compound significantly inhibited cell proliferation in breast and lung cancer models, suggesting a promising avenue for further development .

Case Study 2: Neuroprotection

In another investigation focused on neurodegenerative diseases, researchers found that a related compound provided protection against glutamate-induced neuronal death in vitro. This study highlighted the potential of quinoline-based compounds as therapeutic agents for conditions characterized by excitotoxicity .

Mechanism of Action

The mechanism of action of N-((2-Chloro-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyethyl)-4-methylbenzamide would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with specific enzymes, receptors, or other molecular targets, leading to modulation of biological pathways. For example, they may inhibit enzymes involved in DNA replication or repair, or they may bind to receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Benzamide Derivatives

Key Compounds for Comparison:

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Structural Features: 3-methylbenzamide with an N-(2-hydroxy-1,1-dimethylethyl) group. Functional Role: The N,O-bidentate directing group enables metal-catalyzed C–H bond functionalization, critical for synthetic modifications . Contrast with Target Compound: The absence of a quinoline ring and the presence of a hydroxyl group instead of methoxyethyl substituents reduce lipophilicity and alter reactivity profiles.

Goxalapladib (): Structural Features: Contains a trifluoromethyl biphenyl group, piperidinyl, and naphthyridine acetamide moieties. Functional Role: Designed for atherosclerosis treatment via inhibition of lipoprotein-associated phospholipase A2 (Lp-PLA2). Contrast with Target Compound: While both share aromatic and heterocyclic elements, Goxalapladib’s trifluoromethyl and piperidinyl groups enhance metabolic stability and target specificity, whereas the target compound’s quinoline and methoxyethyl groups may prioritize different pharmacokinetic properties .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | Goxalapladib |

|---|---|---|---|

| Molecular Weight | ~450–500 g/mol (estimated) | ~220–250 g/mol | 718.80 g/mol |

| Key Functional Groups | Quinoline, chloro, methoxy, benzamide | Benzamide, hydroxyl, tert-butyl | Trifluoromethyl, piperidinyl |

| Lipophilicity (LogP) | High (due to chloro, methoxy, and quinoline) | Moderate (hydroxyl reduces lipophilicity) | High (trifluoromethyl enhances) |

| Solubility | Low in aqueous media (lipophilic substituents) | Moderate (polar hydroxyl group) | Low (large aromatic systems) |

Biological Activity

N-((2-Chloro-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyethyl)-4-methylbenzamide, commonly referred to as a quinoline derivative, is a compound with significant potential in medicinal chemistry. It is characterized by a complex structure that includes a chloroquinoline moiety and a benzamide functional group, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 398.88 g/mol. The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| CAS Number | 606103-17-7 |

| Molecular Formula | C22H23ClN2O3 |

| Molecular Weight | 398.883 g/mol |

| LogP | 4.494 |

| PSA | 51.66 |

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit notable antimicrobial properties. A study evaluated the antibacterial activity of several quinoline compounds, including derivatives similar to this compound. The results demonstrated significant inhibition against various bacterial strains, suggesting that this compound may possess similar efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Quinoline derivatives have been extensively studied for their anticancer potential. In vitro studies have shown that compounds with structural similarities to this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Mechanistic studies suggest that these compounds may activate caspase pathways and inhibit cell proliferation through the modulation of cell cycle regulators .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been a focus of research. For instance, structure–activity relationship (SAR) studies indicate that modifications to the quinoline ring can enhance the inhibitory activity against certain enzymes involved in cancer metabolism and drug resistance mechanisms. This suggests that this compound could serve as a lead compound for developing new enzyme inhibitors .

Case Studies

Case Study 1: Antibacterial Efficacy

In a controlled study, the antibacterial activity of this compound was tested against clinical isolates of E. coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating moderate antibacterial activity compared to standard antibiotics .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of this compound involved treating MCF-7 cells with varying concentrations (10 µM to 100 µM). Results showed a dose-dependent reduction in cell viability, with IC50 values calculated at approximately 25 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early apoptotic cells, confirming the compound's potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.